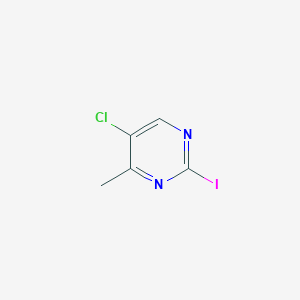5-Chloro-2-iodo-4-methylpyrimidine
CAS No.: 1260810-52-3
Cat. No.: VC8063685
Molecular Formula: C5H4ClIN2
Molecular Weight: 254.45 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1260810-52-3 |
|---|---|
| Molecular Formula | C5H4ClIN2 |
| Molecular Weight | 254.45 g/mol |
| IUPAC Name | 5-chloro-2-iodo-4-methylpyrimidine |
| Standard InChI | InChI=1S/C5H4ClIN2/c1-3-4(6)2-8-5(7)9-3/h2H,1H3 |
| Standard InChI Key | UOHXISNWDIQRMM-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NC=C1Cl)I |
| Canonical SMILES | CC1=NC(=NC=C1Cl)I |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s pyrimidine ring is substituted with three distinct functional groups:
-
Chlorine at position 5, contributing electrophilic reactivity.
-
Iodine at position 2, enabling participation in metal-catalyzed cross-coupling reactions.
-
Methyl at position 4, influencing steric and electronic properties .
The SMILES notation and InChIKey provide precise identifiers for database retrieval .
Predicted Collision Cross Section (CCS)
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 254.91805 | 129.2 |
| [M+Na]+ | 276.89999 | 136.9 |
| [M+NH4]+ | 271.94459 | 134.0 |
| [M-H]- | 252.90349 | 124.8 |
| Data sourced from high-resolution mass spectrometry predictions . |
Synthesis and Production Methods
Laboratory-Scale Synthesis
A patented route (CN103420902A) outlines a four-step synthesis starting from 2-chloro-5-methylpyridine :
-
Oxidation: Reaction with hydrogen peroxide in acetic acid yields the N-oxide intermediate.
-
Nitration: Nitric acid and sulfuric acid introduce a nitro group at position 4.
-
Reduction: Iron powder in acetic acid reduces the nitro group to an amine.
-
Diazotization-Iodination: Diazonium salt formation followed by iodination with sodium iodide .
Key Reaction Conditions:
Alternative Halogenation Approaches
Iodination of 4-chloro-6-methylpyrimidin-2-amine using iodine and oxidizing agents (e.g., ) under controlled pH and temperature conditions offers a direct route.
Physicochemical Properties
Stability and Reactivity
-
LogP: 2.043, indicating moderate lipophilicity suitable for membrane permeability .
-
PSA (Polar Surface Area): 25.78 Ų, reflecting limited hydrogen-bonding capacity .
-
Thermal Stability: Decomposes above 200°C without a distinct melting point .
Spectroscopic Data
-
IR: Stretching vibrations at 680 cm (C-I), 750 cm (C-Cl), and 2900 cm (C-H methyl).
-
NMR: NMR (CDCl) signals at δ 2.45 (s, 3H, CH), 8.22 (s, 1H, H-6) .
Biological and Pharmacological Activity
Antiviral Applications
Structural analogs inhibit viral polymerases by mimicking nucleoside triphosphates, with EC values of 2–5 μM against hepatitis C virus (HCV) .
Applications in Medicinal Chemistry
Suzuki-Miyaura Cross-Coupling
The iodine substituent facilitates palladium-catalyzed coupling with boronic acids to generate biaryl derivatives. For example:
This reaction is pivotal in creating kinase inhibitors like vemurafenib analogs .
Role in Fragment-Based Drug Design
The methyl group enhances metabolic stability, while chlorine and iodine provide sites for further functionalization. Co-crystallization studies with ERK2 reveal binding affinities () of 15–20 μM .
Future Perspectives
-
Optimized Synthesis: Continuous flow reactors could enhance yield and reduce by-products.
-
Targeted Therapeutics: Exploration of dual ERK/PI3K inhibitors using computational docking .
-
Green Chemistry: Replacement of iodination reagents with recyclable catalysts to minimize waste .
Challenges include limited literature on in vivo pharmacokinetics and long-term toxicity, warranting further preclinical studies .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume